Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate
Overview
Description
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to act as ligands for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) . This suggests that Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate might also interact with copper (I) ions in biochemical reactions.
Mode of Action
Similar compounds have been reported to accelerate reaction rates and suppress cell cytotoxicity in the cuaac . This suggests that this compound might also interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role in the cuaac, it might be involved in the azide-alkyne cycloaddition pathway .
Result of Action
Similar compounds have been reported to suppress cell cytotoxicity , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways within the cell. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby altering their activity and function . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions. These effects on cellular metabolism can result in altered energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in the conformation of the enzyme or protein, thereby affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes . The compound can affect metabolic flux and alter the levels of specific metabolites within the cell. These interactions can lead to changes in the overall metabolic profile of the cell, influencing energy production, biosynthesis, and degradation pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and effectiveness. The interactions with transporters and binding proteins play a crucial role in determining the compound’s distribution within the body.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within certain subcellular regions can influence its interactions with enzymes and proteins, thereby affecting its overall biochemical and cellular effects.
Properties
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-prop-2-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-5-10-18(14(20)21-15(2,3)4)11-19-13-9-7-6-8-12(13)16-17-19/h5-9H,1,10-11H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSWVGFBTFBKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.